(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
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Description
“(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile” is a compound that has been attracting attention from researchers due to its diverse applications in various fields of research and industry. It’s a type of merocyanine dye that has been investigated as a new fluorescent chemosensor for cyanide anions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino) phenyl) thiophen-2-yl) acrylonitrile TP1, has been synthesized and investigated . Another synthesis process involves a mixture of thioamide with 3-chloro-2,4-pentanedione dissolved in absolute ethanol containing TEA, which is then refluxed for 24 hours .Chemical Reactions Analysis
The compound has been used as a fluorescent chemosensor for cyanide anions. Upon addition of cyanide anions to a solution of the compound, a change in the solution color from red to green was observed under naked-eye detection .Scientific Research Applications
Nonlinear Optical Properties for Optoelectronic Applications
One study designed and synthesized thiophene dyes, including variants of (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, for optoelectronic devices aimed at protecting human eyes and optical sensors. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, essential for stabilizing light sources in optical communications. The nonlinear effects were attributed to two-photon absorption processes, with the molecular design facilitating effective nonlinear absorption coefficients. This work highlights the potential of such compounds in developing photonic and optoelectronic devices for enhanced optical protection and communication stability (Anandan et al., 2018).
Photophysical and Electrochemical Properties
Another research focused on the synthesis and investigation of (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile. The study examined its optical characteristics, redox properties, thermogravimetric stability, and crystal structure, revealing insights into its photophysical behaviors and potential application in materials science (Bhanvadia et al., 2016).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. A study found that specific derivatives exhibited moderate activity against breast cancer cell lines, demonstrating the potential of these compounds in therapeutic applications. The research underscores the importance of molecular design in developing anticancer agents (Matiichuk et al., 2022).
Photoluminescence for Solid-State Lighting
Research into novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, related to the core structure of interest, showed promising photoluminescence properties. These compounds emit green fluorescence in solid state and solution, indicating their potential use in solid-state lighting and display technologies. This study highlights the importance of functionalizing thiophene derivatives to achieve desirable optical properties for practical applications (Xu et al., 2012).
Properties
IUPAC Name |
(Z)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUYJXZICMASK-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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